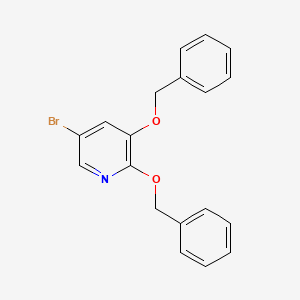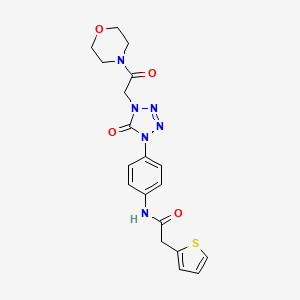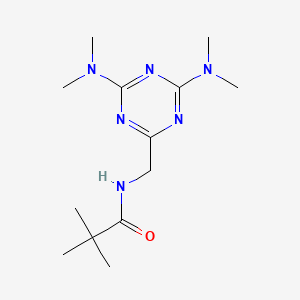
2,3-Bis(benzyloxy)-5-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-Bis(benzyloxy)-5-bromopyridine” is likely a brominated pyridine derivative with benzyloxy groups at the 2 and 3 positions . Pyridine is a basic heterocyclic organic compound similar to benzene and has one nitrogen atom replaced by a carbon atom in its ring. It is often used as a precursor to agrochemicals and pharmaceuticals .
Molecular Structure Analysis
The molecule likely has a pyridine core, which is a six-membered ring with alternating double and single bonds, similar to benzene, but one of the carbon atoms is replaced by a nitrogen atom. The benzyloxy groups are likely attached to the 2 and 3 positions of the pyridine ring, and a bromine atom is likely attached to the 5 position .Chemical Reactions Analysis
The reactivity of “2,3-Bis(benzyloxy)-5-bromopyridine” would likely be influenced by the electron-withdrawing bromine atom and the electron-donating benzyloxy groups. The bromine atom could potentially make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Bis(benzyloxy)-5-bromopyridine” would depend on its specific structure. Factors such as polarity, molecular size, and functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Photoinduced Energy Transfer in Dinuclear Ru(ii) Complexes
The study by Santoni et al. (2009) explored the photoinduced energy transfer in rod-like dinuclear Ru(ii) complexes, which utilized similar compounds to 2,3-Bis(benzyloxy)-5-bromopyridine. They investigated the photophysical properties and found efficient and fast photoinduced energy transfer in certain non-symmetric dyads, highlighting the potential application in photochemical processes and material sciences (Santoni et al., 2009).
Grignard Reaction for Pyridine Derivatives
Proost and Wibaut (1940) conducted a study on the preparation of pyridine derivatives from bromopyridines using the Grignard reaction. This research is significant as it demonstrates the versatility of bromopyridine compounds (similar to 2,3-Bis(benzyloxy)-5-bromopyridine) in synthesizing various organic compounds, which could be vital in pharmaceutical and synthetic organic chemistry (Proost & Wibaut, 1940).
Synthesis and Characterization of Polyphenylenes
Cianga and Yagcı (2002) described the synthesis and characterization of comb-like polyphenylenes, starting from dibromo- and bromomethyl-benzene derivatives. Their work underscores the importance of bromopyridine derivatives in the field of polymer chemistry, particularly in the synthesis of novel polymeric materials with potential applications in electronics and material sciences (Cianga & Yagcı, 2002).
Preparation of Metal-Containing Heterocycles
Lindner et al. (2002) focused on the preparation, properties, and reactions of metal-containing heterocycles. This study highlights the use of bromopyridine compounds in creating metal-organic frameworks and complexes, which are crucial in catalysis and materials science (Lindner et al., 2002).
Safety And Hazards
Zukünftige Richtungen
The potential applications and future directions for “2,3-Bis(benzyloxy)-5-bromopyridine” would likely depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals or materials science .
Eigenschaften
IUPAC Name |
5-bromo-2,3-bis(phenylmethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-17-11-18(22-13-15-7-3-1-4-8-15)19(21-12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETQJINSHFBNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(benzyloxy)-5-bromopyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 3-methyl-2-((phenylsulfonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2400253.png)


![Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2400257.png)

![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)
![N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2400261.png)





![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)